molecular formula C7H6ClNO3 B6327698 1-(chloromethoxy)-3-nitrobenzene CAS No. 1357626-48-2

1-(chloromethoxy)-3-nitrobenzene

Cat. No.: B6327698
CAS No.: 1357626-48-2
M. Wt: 187.58 g/mol
InChI Key: UCIKRSSOMJIGCS-UHFFFAOYSA-N
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Description

1-(Chloromethoxy)-3-nitrobenzene is an organic compound with the molecular formula C7H6ClNO3 It is a derivative of benzene, where a nitro group (NO2) and a chloromethoxy group (ClOCH3) are attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(Chloromethoxy)-3-nitrobenzene can be synthesized through several methods. One common approach involves the nitration of 1-(chloromethoxy)benzene. The nitration reaction typically uses a mixture of concentrated sulfuric acid (H2SO4) and nitric acid (HNO3) as nitrating agents. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the benzene ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(Chloromethoxy)-3-nitrobenzene undergoes various chemical reactions, including:

    Nucleophilic Substitution Reactions: The chloromethoxy group can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Reduction Reactions: The nitro group can be reduced to an amino group (NH2) using reducing agents like hydrogen gas (H2) in the presence of a catalyst or metal hydrides.

    Oxidation Reactions: The compound can undergo oxidation reactions, although these are less common due to the presence of the electron-withdrawing nitro group.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) in an aqueous or alcoholic medium.

    Reduction: Catalysts like palladium on carbon (Pd/C) or platinum (Pt) in the presence of hydrogen gas.

    Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products Formed

    Aminated Derivatives: Reduction of the nitro group leads to the formation of 1-(chloromethoxy)-3-aminobenzene.

    Substituted Derivatives: Nucleophilic substitution can yield various substituted benzene derivatives depending on the nucleophile used.

Scientific Research Applications

1-(Chloromethoxy)-3-nitrobenzene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe to investigate biological pathways involving nitroaromatic compounds.

    Industry: Used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(chloromethoxy)-3-nitrobenzene involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the chloromethoxy group can undergo nucleophilic substitution. These interactions can affect various biochemical pathways and cellular processes, making the compound useful in mechanistic studies.

Comparison with Similar Compounds

Similar Compounds

    1-(Chloromethoxy)-4-nitrobenzene: Similar structure but with the nitro group in the para position.

    1-(Chloromethoxy)-2-nitrobenzene: Similar structure but with the nitro group in the ortho position.

    1-(Methoxymethoxy)-3-nitrobenzene: Similar structure but with a methoxymethoxy group instead of a chloromethoxy group.

Uniqueness

1-(Chloromethoxy)-3-nitrobenzene is unique due to the specific positioning of the nitro and chloromethoxy groups, which influences its reactivity and potential applications. The presence of both electron-withdrawing and electron-donating groups on the benzene ring provides a unique balance of chemical properties that can be exploited in various synthetic and research applications.

Properties

IUPAC Name

1-(chloromethoxy)-3-nitrobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClNO3/c8-5-12-7-3-1-2-6(4-7)9(10)11/h1-4H,5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCIKRSSOMJIGCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OCCl)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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